2-(1-Cyclopentyl-1H-pyrazol-3-yl)ethanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

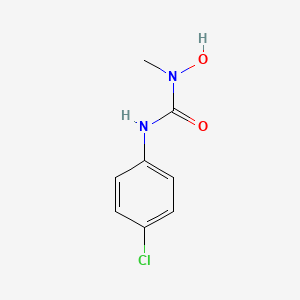

“2-(1-Cyclopentyl-1H-pyrazol-3-yl)ethanamine” is a chemical compound with the CAS Number: 1328640-71-6 . It has a molecular weight of 179.27 and its IUPAC name is this compound . The compound is in liquid form .

Molecular Structure Analysis

The InChI code for “this compound” is1S/C10H17N3/c11-7-5-9-6-8-13(12-9)10-3-1-2-4-10/h6,8,10H,1-5,7,11H2 . This indicates that the compound has a cyclopentyl group attached to a pyrazol ring, which is further connected to an ethanamine group. Physical and Chemical Properties Analysis

The compound is a liquid at room temperature . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility are not available from the search results.Aplicaciones Científicas De Investigación

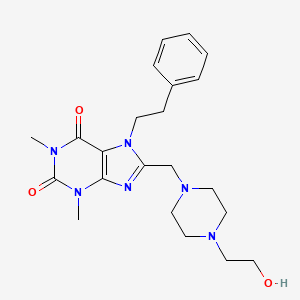

Chemical Inhibition and Drug Interactions

One significant application of compounds related to "2-(1-Cyclopentyl-1H-pyrazol-3-yl)ethanamine" involves the inhibition of cytochrome P450 (CYP) isoforms, which are essential in the metabolism of many drugs. The use of selective chemical inhibitors can help understand the metabolism pathways and potential drug-drug interactions (DDIs) that may occur when multiple drugs are coadministered. Such inhibitors are crucial for in vitro assessments to predict possible DDIs and the involvement of specific CYP isoforms in the metabolism of test compounds. (Khojasteh et al., 2011).

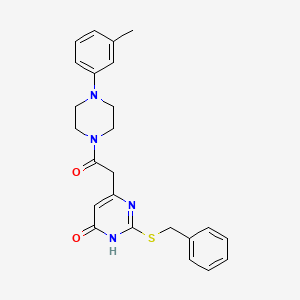

Synthesis of Pyrazole Derivatives

The synthesis of pyrazole derivatives, including those resembling "this compound", has wide-ranging implications in medicinal chemistry. Pyrazoles serve as a pharmacophore in numerous biologically active compounds, showing activities such as anticancer, analgesic, anti-inflammatory, and antimicrobial effects. The synthesis methods often involve condensation followed by cyclization, highlighting the importance of these derivatives in developing new therapeutic agents. (Dar & Shamsuzzaman, 2015).

Neurodegenerative Disease Management

Pyrazoline derivatives, including structures related to "this compound", are noted for their potential in treating neurodegenerative diseases. These compounds exhibit neuroprotective properties, with research covering their structure-activity relationships (SARs), molecular docking simulations, and inhibitory actions on enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO). This highlights their significance in managing diseases like Alzheimer's and Parkinson's. (Ahsan et al., 2022).

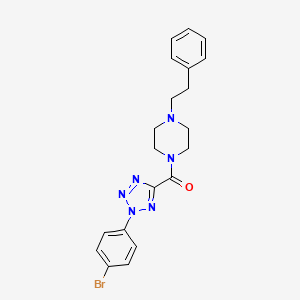

Anticancer Agent Development

Research into pyrazoline derivatives also emphasizes their role in anticancer agent development. These compounds have been explored for their efficacy against various cancer types, underscoring the versatility of the pyrazoline scaffold in medicinal chemistry. The synthesis strategies and biological evaluation of pyrazoline derivatives underscore their potential as novel anticancer agents. (Ray et al., 2022).

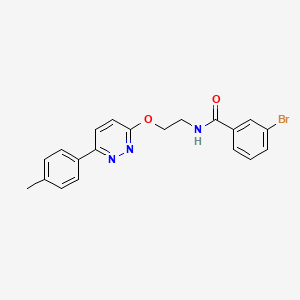

Antimicrobial and Antiviral Applications

Pyrazole scaffolds, closely related to "this compound", have found extensive use as anti-viral and anti-inflammatory agents. Their diverse pharmacological effects are leveraged in designing therapeutic agents against various targets like HSV-1, NNRTI, and H1N1. This underscores the compound's central role in anti-inflammatory and antiviral drug design. (Karati et al., 2022).

Safety and Hazards

Propiedades

IUPAC Name |

2-(1-cyclopentylpyrazol-3-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3/c11-7-5-9-6-8-13(12-9)10-3-1-2-4-10/h6,8,10H,1-5,7,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCADJFQNKKLSGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C=CC(=N2)CCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Propyl 4-[7-hydroxy-8-(morpholin-4-ylmethyl)-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2565738.png)

![1-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]sulfonylpiperidine](/img/structure/B2565745.png)

![Methyl (3S)-3-[(2-chloroacetyl)amino]-3-(4-chlorophenyl)propanoate](/img/structure/B2565747.png)

![2,5-dimethyl-N-(2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)furan-3-carboxamide](/img/structure/B2565750.png)

![N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2565752.png)

![2-fluoro-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2565753.png)

![4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-[4-(trifluoromethoxy)benzyl]-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2565754.png)